

An In-depth Technical Guide to the Chemical Structure of beta-L-Ribofuranose

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Compound of Interest

Compound Name: *beta-L-ribofuranose*

Cat. No.: *B1623446*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies related to **beta-L-ribofuranose**.

Introduction

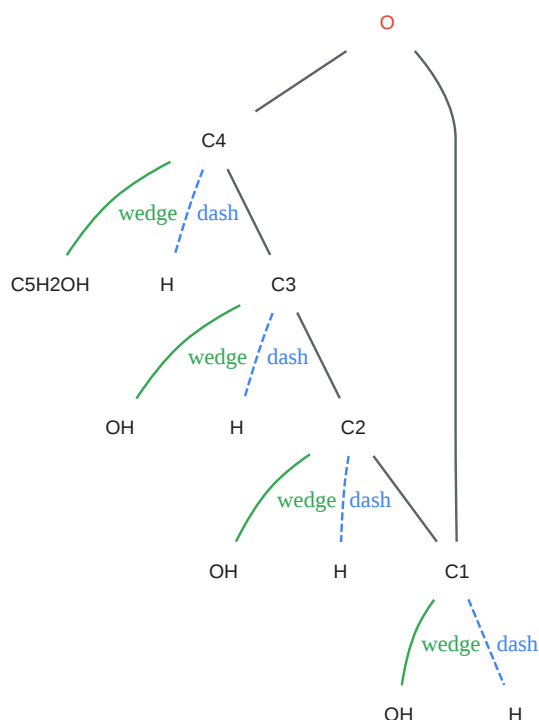
Beta-L-ribofuranose is the L-enantiomer of beta-D-ribofuranose, a fundamental building block of RNA.^[1] While the D-form is ubiquitous in natural biological systems, the L-form and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of antiviral nucleoside analogues.^{[1][2]} Its unique stereochemistry confers metabolic stability, a desirable trait for therapeutic agents.^[1] This document elucidates the structural characteristics, physicochemical properties, and relevant experimental procedures for **beta-L-ribofuranose**.

Chemical Structure and Stereochemistry

Beta-L-ribofuranose is a monosaccharide with the chemical formula $C_5H_{10}O_5$.^[3] It features a five-membered furanose ring consisting of four carbon atoms and one oxygen atom. The "beta" (β) designation indicates that the anomeric hydroxyl group on carbon C1 is positioned on the same side of the ring as the hydroxymethyl group at C4. In L-ribofuranose, the hydroxyl groups at positions C2, C3, and C4 are oriented in a cis configuration relative to each other.^[1]

The systematic IUPAC name for **beta-L-ribofuranose** is (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3] The specific stereochemistry is crucial for its biological activity and interaction with enzymes and receptors.

Below is a two-dimensional representation of the **beta-L-ribofuranose** chemical structure, generated using the Graphviz DOT language, illustrating the atomic connectivity and key functional groups.



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Caption: 2D structure of **beta-L-ribofuranose**.

Physicochemical Properties

A summary of the key quantitative data for **beta-L-ribofuranose** and its common derivative, 1,2,3,5-tetra-O-acetyl-**beta-L-ribofuranose**, is provided below.

Property	beta-L-ribofuranose	1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose	Data Source
Molecular Formula	C ₅ H ₁₀ O ₅	C ₁₃ H ₁₈ O ₉	[1][4]
Molecular Weight	150.13 g/mol	318.28 g/mol	[1][4]
CAS Number	41546-19-4	144490-03-9	[1][5]
IUPAC Name	(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol	(3,4,5-triacetyloxyoxolan-2-yl)methyl acetate	[3][4]
Melting Point	Not available (D-form: ~95°C)	80-83 °C	[1]
Predicted pKa	12.16 ± 0.70	Not available	[5]
InChIKey	HMFHBZSHGGEWL O-FCAWWPLPSA-N	IHNHAHWGVLXCCI- CYDGBPFRSA-N	[1]

Experimental Protocols

The synthesis of L-nucleosides often requires protected forms of L-ribofuranose. A common intermediate is 1,2,3,5-tetra-O-acetyl-**beta-L-ribofuranose**. Below is a detailed protocol for its synthesis from L-ribose, which is a crucial step for many drug development workflows.

Synthesis of 1,2,3,5-Tetra-O-acetyl-**beta-L-ribofuranose** from L-Ribose[6]

This protocol outlines the acetylation of L-ribose to produce the peracetylated furanose derivative, which is a versatile precursor for nucleoside synthesis.

Materials:

- L-ribose
- Acetic anhydride
- Concentrated sulfuric acid
- Sodium acetate
- Ethyl acetate
- Saturated sodium bicarbonate aqueous solution
- Saturated sodium chloride aqueous solution
- Anhydrous sodium sulfate
- Diisopropyl ether
- Ice bath
- Standard laboratory glassware
- Rotary evaporator
- HPLC system for analysis

Procedure:

- Reaction Setup: In a suitable reaction flask, suspend L-ribose in acetic anhydride.
- Acid Catalysis: Cool the mixture in an ice bath to an internal temperature of $0 \pm 5^{\circ}\text{C}$. While stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the temperature within the specified range.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1.5 hours.

- **Crystallization/Precipitation:** Cool the reaction solution again in an ice bath to $0 \pm 5^{\circ}\text{C}$. Add diisopropyl ether (10 ml) and stir in the ice bath for 4 hours to facilitate product formation. The mixture can be stored overnight in a refrigerator ($\leq 5^{\circ}\text{C}$).
- **Work-up - Neutralization:** While stirring in an ice bath, add sodium acetate (3.60 g) to the reaction product and stir for 30 minutes. Add ethyl acetate (30 ml) and then carefully add saturated sodium bicarbonate solution at room temperature until the aqueous layer is neutralized.
- **Extraction:** Perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (30 ml).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (20 ml) and twice with a saturated sodium chloride solution (20 ml each).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields the crude product as a yellow oil.
- **Analysis:** The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be analyzed by HPLC to determine the yield and the ratio of α - to β -anomers. The described procedure reports a high selectivity for the β -anomer (α/β ratio of 6/94) with a total yield of 73% for the β -anomer.[6]

Spectroscopic and Structural Characterization

The precise structure and conformation of ribofuranose rings are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR are powerful tools for confirming the structure and stereochemistry of **beta-L-ribofuranose** and its derivatives. For the closely related beta-D-ribofuranosides, characteristic coupling constants between furanose ring protons (J-values) are used to determine the ring's conformational preferences (e.g., North vs. South puckering).[7] Similar principles apply to the L-enantiomer.
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides definitive, high-resolution three-dimensional structural data. While crystal structures of **beta-L-ribofuranose** itself are

not readily available, structures of enzymes in complex with L-ribose have been determined, confirming its binding conformation and interactions at an atomic level.[8] For instance, the structure of L-ribose isomerase from *Acinetobacter* sp. has been resolved in complex with its substrate, L-ribose.[8]

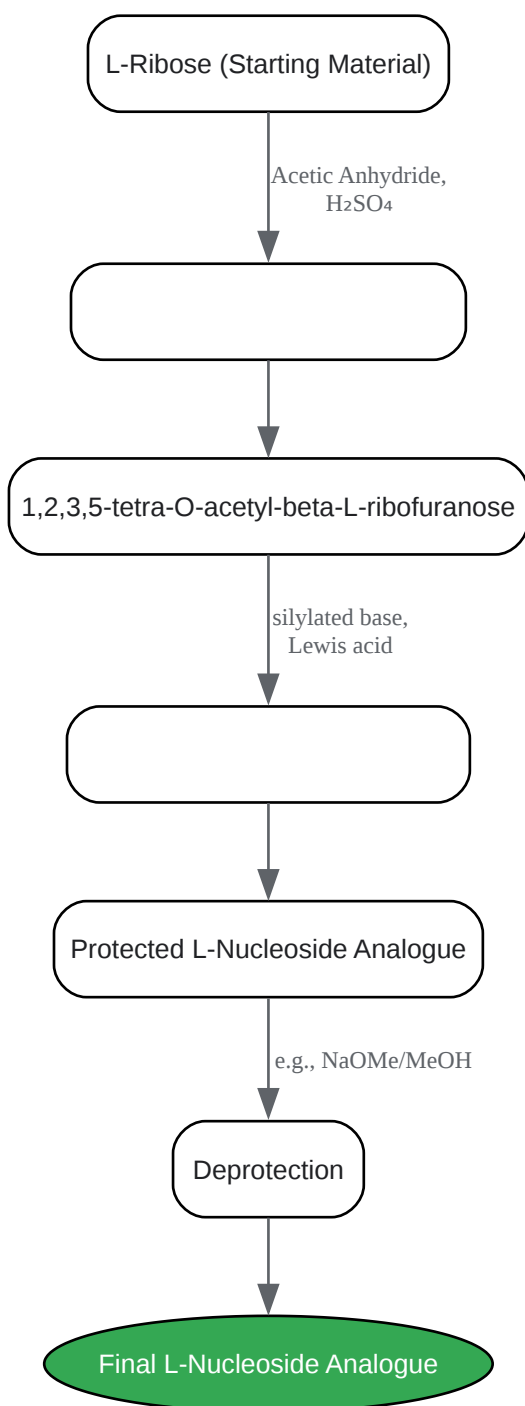
Applications in Drug Development

Beta-L-ribofuranose is a key chiral precursor in the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer agents.[1]

- **Antiviral Agents:** It serves as a starting material for drugs like levovirin, an antiviral agent effective against HIV.[1]
- **Metabolic Stability:** L-nucleosides are not recognized as efficiently by the enzymes that metabolize natural D-nucleosides, leading to increased metabolic stability and a longer half-life in vivo.[1]
- **Antisense Oligonucleotides:** **Beta-L-ribofuranose** units can be incorporated into antisense oligonucleotides to enhance their resistance to nuclease degradation.[1]

Logical Workflow for Synthesis

The synthesis of a target L-nucleoside analogue from L-ribose typically follows a logical progression of steps designed to control stereochemistry and ensure high yields.



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Caption: General workflow for L-nucleoside synthesis.

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